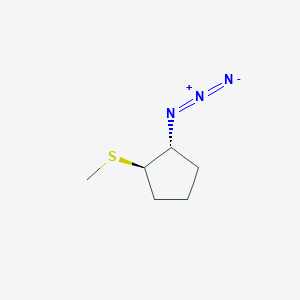

(1R,2R)-1-Azido-2-methylsulfanylcyclopentane

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

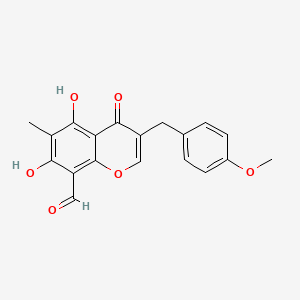

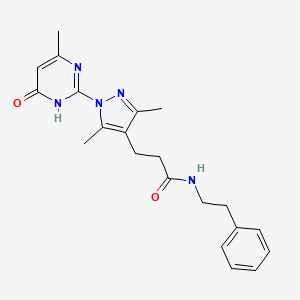

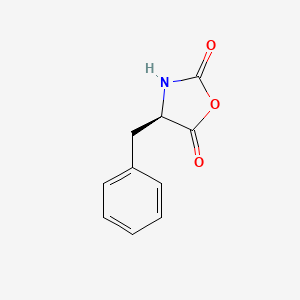

(1R,2R)-1-Azido-2-methylsulfanylcyclopentane, also known as AMC or Azido-Methyl-Cyclopentane, is a versatile compound that has gained significant attention in the field of chemical biology and medicinal chemistry. This compound is a bifunctional molecule that contains both an azide and a thiol group, making it an ideal candidate for bioconjugation and labeling applications.

Applications De Recherche Scientifique

Synthesis and Structural Studies

Peptidotriazoles on Solid Phase : The cycloaddition of azides to alkynes, including molecules similar to (1R,2R)-1-Azido-2-methylsulfanylcyclopentane, represents a cornerstone in the synthesis of 1H-[1,2,3]-triazoles, which are crucial for developing peptidomimetics and pharmaceuticals. This process leverages regiospecific copper(I)-catalyzed 1,3-dipolar cycloadditions, allowing for the integration of diverse functional groups into peptide backbones or side chains, enhancing the structural complexity and potential bioactivity of peptides (Tornøe, Christensen, & Meldal, 2002).

Photochemical and ESR Spectral Studies : Research into the stereochemical memory effect in the photochemical reactions of compounds structurally related to this compound highlights the precision of radical cation rearrangements in producing specific stereochemical outcomes. This provides insights into the design of photochemical reactions for synthesizing complex organic structures with high stereocontrol (Adam et al., 1992).

Functionalized N-heterocyclic Carbenes (NHCs) : The reaction of IPr x SiCl(2) with 1-azidoadamantane to produce functionalized NHCs illustrates the versatility of azide compounds in generating NHC-based systems. These findings are pertinent for developing new catalytic systems and enhancing the scope of NHC applications in organic synthesis and material science (Ghadwal, Roesky, Granitzka, & Stalke, 2010).

Mechanistic Insights and Reaction Pathways

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) : Studies employing MALDI-TOF MS to characterize primary amine end-functionalized polystyrene and poly(methyl methacrylate) synthesized via living anionic polymerization techniques demonstrate the utility of azide-functionalized compounds in polymer science. Such methodologies enable precise functionalization of polymers, paving the way for advanced materials with tailored properties (Ji, Sakellariou, & Mays, 2007).

Rhodium-catalyzed Silylcarbocyclization (SiCaC) : The SiCaC process, utilizing 1,6-enynes, demonstrates the potential of utilizing azide and related compounds in the synthesis of cyclic structures, highlighting innovative pathways for constructing carbocyclic and heterocyclic compounds. This research underscores the importance of such reactions in developing novel synthetic routes for complex molecules (Ojima, Vu, Lee, McCullagh, Moralee, Fujiwara, & Hoang, 2002).

Propriétés

IUPAC Name |

(1R,2R)-1-azido-2-methylsulfanylcyclopentane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N3S/c1-10-6-4-2-3-5(6)8-9-7/h5-6H,2-4H2,1H3/t5-,6-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCACGALLTQJWNZ-PHDIDXHHSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1CCCC1N=[N+]=[N-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CS[C@@H]1CCC[C@H]1N=[N+]=[N-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11N3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-(4-fluorophenyl)-3-isopentyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2977272.png)

![N-(3-(dimethylamino)propyl)-N-(4-methylbenzo[d]thiazol-2-yl)furan-2-carboxamide hydrochloride](/img/structure/B2977283.png)

![tert-Butyl 3-((benzo[d]oxazol-2-ylamino)methyl)piperidine-1-carboxylate](/img/structure/B2977284.png)

![(E)-2-cyano-N-[(1,3-dioxoisoindol-2-yl)methyl]-N-(2-methoxyphenyl)-3-(4-methoxyphenyl)prop-2-enamide](/img/structure/B2977285.png)

![2-[(3R,4S)-4-Hydroxy-1-methylpyrrolidin-3-yl]acetic acid;hydrochloride](/img/structure/B2977290.png)